2-(4-Butylcyclohexyl)phenol

Catalog No.
S1902848
CAS No.
88581-00-4
M.F
C16H24O
M. Wt
232.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Butylcyclohexyl)phenol

CAS Number

88581-00-4

Product Name

2-(4-Butylcyclohexyl)phenol

IUPAC Name

2-(4-butylcyclohexyl)phenol

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h4-5,7-8,13-14,17H,2-3,6,9-12H2,1H3

InChI Key

UMMCLYBGVXLTNC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)O

The exact mass of the compound 4-(trans-4-Butylcyclohexyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Butylcyclohexyl)phenol (CAS 88581-00-4), commercially and structurally evaluated as the 4-(trans-4-butylcyclohexyl)phenol isomer, is a specialized mesogenic building block featuring a rigid trans-cyclohexyl ring paired with a flexible butyl chain and a reactive phenolic hydroxyl group. Procurement of this compound is primarily driven by its dual function as a liquid crystal (LC) dopant and a polymer modifier, where it imparts critical nematic phase stability and vertical alignment properties . Unlike generic phenols, its specific steric profile provides the exact balance of rigidity and flexibility required for advanced electro-optical applications.

Generic substitution with simple alkylphenols (like 4-butylphenol) or fully rigid biphenols fails because they lack the specific steric and rheological profile of the trans-cyclohexyl group. The trans-cyclohexyl ring provides the necessary rigidity for parallel molecular orientation (nematic phase formation) without the excessive pi-pi stacking and high viscosity associated with fully aromatic biphenyl systems . Furthermore, shorter-chain analogs (such as ethyl or propyl derivatives) fail to provide the same degree of viscosity reduction, leading to slower electro-optical response times in display applications, making the butyl variant non-interchangeable for fast-refresh display formulations.

Polymer Modification for High-Temperature Vertical LC Alignment

When utilized as a pendant group modifier in polystyrene synthesis (forming PBCH), the bulky trans-4-butylcyclohexyl moiety induces a highly stable vertical orientation of nematic liquid crystals (e.g., 5CB). Compared to unmodified polystyrene, which fails to align LCs vertically and exhibits low surface energy thresholds, PBCH-modified films achieve a critical water contact angle exceeding 81°. This structural modification maintains alignment stability at extreme processing conditions up to 200 °C and under 15 mW/cm² UV irradiation [1].

Evidence DimensionLC Alignment and Thermal Stability
Target Compound DataPBCH-modified polymer: Uniform vertical alignment, stable at 200 °C
Comparator Or BaselineUnmodified polystyrene: Random/planar alignment, no vertical induction
Quantified Difference>81° contact angle threshold achieved; thermal stability extended to 200 °C
Conditions5CB liquid crystal cell, elevated temperature and UV exposure

Procurement for advanced display manufacturing requires alignment layer precursors that survive high-temperature baking and UV curing steps without losing orientation fidelity.

Viscosity Optimization for Fast-Response Nematic Phases

In the formulation of Twisted Nematic (TN) and high-performance LCDs, the balance of molecular rigidity and flexibility is paramount. Compared to fully rigid biphenyl mesogens, incorporating the flexible butyl chain via 2-(4-Butylcyclohexyl)phenol significantly reduces the bulk rotational viscosity of the liquid crystal mixture. This structural feature preserves the parallel orientation required for the nematic phase—driven by the rigid cyclohexyl skeleton—while directly improving the electro-optical response speed of the final display .

Evidence DimensionMolecular Viscosity and Response Speed
Target Compound DataButyl-cyclohexyl-phenol derivatives: Lower viscosity, faster switching
Comparator Or BaselineRigid biphenyl analogs: Higher viscosity, slower switching
Quantified DifferenceSignificant reduction in rotational viscosity while maintaining nematic phase stability
ConditionsTN (Twisted Nematic) liquid crystal display formulations

Buyers formulating fast-refresh LCDs must select precursors that lower viscosity without sacrificing the clearing point of the nematic phase.

Mesogenic Precursor Suitability and Synthesis Efficiency

The phenolic hydroxyl group of 2-(4-Butylcyclohexyl)phenol serves as a highly efficient nucleophile for synthesizing complex liquid crystal monomers (LCMs). When compared to generic alkylphenols that require multi-step, low-yield cross-coupling to build a mesogenic skeleton, this pre-formed trans-cyclohexyl-phenyl core allows for direct esterification or etherification. This one-step functionalization yields high isomeric purity, which is critical for preventing phase-separation in final industrial LC mixtures .

Evidence DimensionSynthesis Route Efficiency
Target Compound DataPre-formed trans-cyclohexyl-phenyl core allows direct 1-step functionalization
Comparator Or BaselineGeneric alkylphenols requiring multi-step core construction
Quantified DifferenceElimination of core-building steps, higher overall yield and purity of the target mesogen
ConditionsIndustrial synthesis of liquid crystal monomers

Utilizing a pre-assembled mesogenic core drastically reduces manufacturing costs and batch-to-batch variability in LC monomer production.

High-Performance Liquid Crystal Displays (LCDs)

Used as a core building block for synthesizing nematic liquid crystal monomers where fast response times and low rotational viscosity are critical, particularly in Twisted Nematic (TN) formulations .

Polymer Alignment Layers for Optical Devices

Employed as a chemical modifier for polystyrene and other polymer resins to create films that induce uniform, thermally stable vertical alignment of liquid crystals, surviving high-temperature manufacturing steps up to 200 °C[1].

Specialty Polymer Modification

Utilized as a bulky, rigid-flexible pendant group in polymer synthesis to enhance the thermal and mechanical properties of industrial plastics, imparting localized liquid-crystalline behavior and improved surface energy characteristics to the polymer matrix[1].

XLogP3

6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

232.182715385 Da

Monoisotopic Mass

232.182715385 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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